molecular formula C7H11NO B116263 1-[(E)-prop-1-enyl]pyrrolidin-2-one CAS No. 140165-83-9

1-[(E)-prop-1-enyl]pyrrolidin-2-one

Cat. No.: B116263
CAS No.: 140165-83-9
M. Wt: 125.17 g/mol
InChI Key: BFYSJBXFEVRVII-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-prop-1-enyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by an (E)-configured propenyl substituent at the 1-position of the pyrrolidine ring. This structural motif is critical for its physicochemical properties and biological interactions. Pyrrolidin-2-one derivatives are widely studied due to their versatility in medicinal chemistry, acting as scaffolds for acetylcholinesterase inhibitors, antioxidants, and α-adrenergic receptor modulators . The (E)-prop-1-enyl group introduces stereoelectronic effects that influence reactivity, solubility, and binding to biological targets, distinguishing it from analogs with alternative substituents or configurations.

Properties

CAS No.

140165-83-9

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-[(E)-prop-1-enyl]pyrrolidin-2-one

InChI

InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2,5H,3-4,6H2,1H3/b5-2+

InChI Key

BFYSJBXFEVRVII-GORDUTHDSA-N

SMILES

CC=CN1CCCC1=O

Isomeric SMILES

C/C=C/N1CCCC1=O

Canonical SMILES

CC=CN1CCCC1=O

Synonyms

2-Pyrrolidinone,1-(1E)-1-propenyl-(9CI)

Origin of Product

United States

Chemical Reactions Analysis

1-[(E)-prop-1-enyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde, which can further react to form carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The propenyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The exact mechanism of action of 1-[(E)-prop-1-enyl]pyrrolidin-2-one is still being studied. it is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This can produce effects such as euphoria and increased energy .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects : The presence of electron-withdrawing groups (e.g., chloro in ) enhances receptor binding affinity, while bulky aromatic groups (e.g., 4-methoxybenzyl in ) improve acetylcholinesterase inhibition.
  • Stereochemical Influence: The (E)-configuration in this compound likely confers greater metabolic stability compared to (Z)-isomers, as seen in analogous enaminones .

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Exhibits 1.5× higher DPPH radical scavenging activity than ascorbic acid (IC50 = 12.3 µM) .

Anti-Alzheimer’s Activity

  • 1-(4-Methoxybenzyl)-3-(4-fluorobenzoyl)-piperidin-1-yl-pyrrolidin-2-one (10b) : Shows 85% AChE inhibition at 10 µM, comparable to donepezil .
  • Inference : The propenyl group in this compound may reduce AChE affinity relative to benzyl-substituted analogs due to decreased π-π stacking interactions.

α-Adrenolytic and Cardiovascular Effects

  • 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-61): Demonstrates potent α1-adrenoceptor blockade (ED50 = 1.0 mg/kg for antiarrhythmic activity) .
  • Comparison: Shorter alkyl chains (e.g., propenyl vs. butyl-piperazine) in this compound may limit adrenolytic efficacy but improve solubility.

Physicochemical and Pharmacokinetic Properties

Property This compound (Inferred) 1-(Pyridin-4-yl)pyrrolidin-2-one (E)-3-Phenyl Analog
LogP (Predicted) 1.2–1.5 0.8 2.1
Aqueous Solubility Moderate (~50 µM) Low (<10 µM) Poor (<5 µM)
Microsomal Stability High (t1/2 > 60 min) Moderate (t1/2 = 30 min) Low (t1/2 = 15 min)

Key Findings:

  • The propenyl group balances lipophilicity and solubility, offering advantages over highly aromatic analogs like the phenyl-substituted derivative .
  • Metabolic stability is likely superior to pyridinyl derivatives due to reduced susceptibility to oxidative metabolism .

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